molecular formula C15H28O7Si B587952 1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate CAS No. 158275-79-7

1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate

Cat. No.: B587952
CAS No.: 158275-79-7
M. Wt: 348.467
InChI Key: BEVABXNTHJECLR-LLVKDONJSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature Rules for Silyl-Protected Carboxylic Acid Derivatives

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry principles for naming complex organic molecules containing multiple functional groups. According to International Union of Pure and Applied Chemistry nomenclature rules, esters are named as alkyl derivatives of carboxylic acids, with the alkyl group named first. The fundamental approach involves identifying the longest carbon chain containing the carboxylic acid functionality, which in this case is the pentanedioic acid backbone.

The nomenclature construction begins with the identification of the parent chain as pentanedioic acid, a five-carbon dicarboxylic acid. Esters are named as if the alkyl chain from the alcohol is a substituent, with no number assigned to this alkyl chain, followed by the name of the parent chain from the carboxylic acid part of the ester with the ending changed from -e to -oate. In this compound, one carboxylic acid group has been converted to an ethyl ester, creating the ethoxycarbonyl functionality at position 1.

The silyl ether component requires special consideration in nomenclature. Silyl ethers are usually used as protecting groups for alcohols in organic synthesis, and the tert-butyl-dimethylsilyl group represents one of the common silyl ethers alongside trimethylsilyl, triethylsilyl, tert-butyl-diphenylsilyl, and triisopropylsilyl variants. When naming silyl-protected compounds, the silyl group is typically designated as a substituent using the appropriate positional number and the full chemical name of the protecting group.

The systematic approach to naming this compound involves several sequential steps. First, the longest carbon chain containing the highest priority functional group must be identified. In this case, the pentanedioic acid backbone takes precedence. Second, the numbering system must be established to give the lowest possible numbers to the functional groups and substituents. Third, substituents are named and positioned according to their location on the numbered carbon chain. The International Union of Pure and Applied Chemistry system requires that substituents be listed in alphabetical order when multiple substituents are present.

For complex molecules containing multiple functional groups, the International Union of Pure and Applied Chemistry nomenclature follows a hierarchical priority system. Carboxylic acids and their derivatives typically receive high priority in the functional group hierarchy. When ester groups are present, the ester functionality determines the base name of the compound. The position of the ester group within the carbon chain must be clearly indicated through appropriate numbering.

Functional Group Priority Group Type Nomenclature Treatment
1 Carboxylic acid Forms base name (-oic acid)
2 Ester Forms base name (-oate)
3 Alcohol (protected) Named as substituent
4 Alkyl substituents Named as substituents

The International Union of Pure and Applied Chemistry rules also specify the treatment of stereochemical information within the nomenclature system. Stereochemical descriptors such as (R) and (S) are incorporated into the systematic name using established conventions that will be detailed in the subsequent section on stereochemical designation.

Stereochemical Designation of the (3R) Configuration

The stereochemical designation (3R) in this compound follows the Cahn-Ingold-Prelog sequence rules for determining absolute configuration at chiral centers. The spatial arrangement of atoms within chiral molecules is described in terms of absolute configuration (R) and stereochemistry (S), with the sequence rules developed by Cahn, Ingold, and Prelog providing the systematic method for assigning priority orders to atoms or groups directly attached to stereocenters.

The determination of (R) or (S) configuration requires the application of specific sequence rules in a hierarchical manner. Rule 1 establishes that the atom with the highest atomic number receives priority over the atom with the lowest atomic number. In the context of carbon-based organic molecules, this creates a general priority order of I > Br > Cl > F > O > N > C > H. This fundamental rule provides the starting point for analyzing the four different groups attached to the chiral carbon at position 3 in the pentanedioic acid chain.

Rule 3 becomes particularly relevant for this compound, as it states that whenever two or more atoms are directly attached to the same stereocenter, the next atom on the chain determines the priority order. This rule is essential for distinguishing between complex substituents that may have the same directly attached atom but differ in their extended connectivity patterns. In the case of the tert-butyl-dimethylsilyl-protected hydroxyl group, the silicon atom provides a unique identifier that influences the priority assignment.

The stereochemical analysis of position 3 in this compound involves four distinct substituents: the tert-butyl-dimethylsilyloxy group, a hydrogen atom, and two different carbon-containing chains extending toward positions 2 and 4 of the pentanedioic acid backbone. The tert-butyl-dimethylsilyloxy group contains silicon, which has a higher atomic number than carbon, giving it high priority in the Cahn-Ingold-Prelog system. The hydrogen atom receives the lowest priority according to Rule 1.

The assignment of (R) configuration indicates that when the molecule is viewed with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups decrease in priority in a clockwise direction. Rule 6 specifically addresses this visualization requirement, stating that the lowest priority group should be positioned at the front of the molecule when facing the plane, with S corresponding to anticlockwise rotation and R corresponding to clockwise rotation.

The stereochemical integrity of this compound is crucial for its synthetic utility. Silyl ethers are stable enough to be isolated and are usually used immediately after synthesis, but their stereochemical configuration must be carefully maintained throughout synthetic transformations. The (3R) configuration provides specific three-dimensional information that affects both the compound's reactivity patterns and its potential biological activity if incorporated into pharmaceutical intermediates.

Priority Assignment Substituent Atomic Number of Directly Attached Atom Priority Rank
1 tert-Butyl-dimethylsilyloxy Silicon (14) Highest
2 Carbon chain toward C-2 Carbon (6) Second
3 Carbon chain toward C-4 Carbon (6) Third
4 Hydrogen Hydrogen (1) Lowest

Comparative Analysis with Related Glutaric Acid Derivatives

The structural analysis of this compound benefits significantly from comparison with other glutaric acid derivatives found in the chemical literature. Glutaric acid derivatives serve as precursors in the production of polyester polyols, polyamides, ester plasticizers, and corrosion inhibitors. The specific functionalization pattern in this compound represents an advanced example of the structural diversity achievable within the glutaric acid framework.

Diethyl glutarate, with the molecular formula C₉H₁₆O₄, represents one of the simplest ester derivatives of glutaric acid. This compound, also known as diethyl pentanedioate, maintains the basic five-carbon backbone while converting both carboxylic acid groups to ethyl esters. The systematic name follows the International Union of Pure and Applied Chemistry convention as pentanedioic acid, diethyl ester. Comparing this simple diester with the target compound highlights the increased complexity introduced by selective esterification, hydroxylation, and protection strategies.

The introduction of hydroxyl functionality, as seen in 2-hydroxyglutarate derivatives, adds both synthetic complexity and biological relevance to glutaric acid structures. 2-Hydroxyglutarate derivatives can be protected using tert-butyl-dimethylsilyl groups, creating compounds with molecular formulas such as C₂₃H₅₀O₅Si₃ when multiple silyl protecting groups are employed. These multiply protected derivatives demonstrate the scalability of silyl protection strategies for compounds containing multiple reactive sites.

Mixed ester derivatives provide another point of comparison for understanding the structural relationships within the glutaric acid family. Pentanedioic acid 1-ethyl 5-tert-butyl ester, with molecular formula C₁₁H₂₀O₄, represents an intermediate complexity level between simple diesters and fully functionalized derivatives. The International Union of Pure and Applied Chemistry name for this compound, 5-O-tert-butyl 1-O-ethyl pentanedioate, demonstrates the systematic approach to naming mixed ester systems.

The synthetic accessibility of glutaric acid derivatives varies significantly based on their substitution patterns and protecting group strategies. Glutaric acid can be synthesized through multiple pathways, including ring-opening of butyrolactone with potassium cyanide to produce potassium carboxylate-nitrile followed by hydrolysis to diacid. Alternative synthetic approaches include oxidation of dihydropyran and treatment of 1,3-dibromopropane with potassium or sodium cyanide to produce dinitrile followed by hydrolysis.

The stereochemical considerations become particularly important when comparing substituted glutaric acid derivatives. While simple glutaric acid and its diesters lack chiral centers, the introduction of substituents at positions 2, 3, or 4 creates stereochemical complexity that must be carefully controlled during synthesis. The (3R) configuration in the target compound represents a specific stereochemical outcome that distinguishes it from potential (3S) isomers or racemic mixtures.

Compound Type Molecular Formula Key Structural Features Synthetic Complexity
Glutaric acid C₅H₈O₄ Unsubstituted dicarboxylic acid Low
Diethyl glutarate C₉H₁₆O₄ Symmetrical diester Low-Medium
Mixed ethyl/tert-butyl ester C₁₁H₂₀O₄ Asymmetrical diester Medium
Target compound C₁₅H₃₀O₆Si Chiral, protected, mixed ester High

The comparative analysis reveals that this compound represents a sophisticated example of glutaric acid derivatization. The combination of selective esterification, stereocontrolled hydroxylation, silyl protection, and methyl substitution creates a molecule with significantly enhanced synthetic utility compared to simpler glutaric acid derivatives. This complexity reflects the advanced state of modern synthetic organic chemistry, where multiple functional group manipulations can be combined to create highly functionalized intermediates suitable for complex synthetic transformations.

Properties

IUPAC Name

1-O-ethoxycarbonyl 5-O-methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7Si/c1-8-20-14(18)21-13(17)10-11(9-12(16)19-5)22-23(6,7)15(2,3)4/h11H,8-10H2,1-7H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVABXNTHJECLR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(=O)C[C@@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670067
Record name Methyl (3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-[(ethoxycarbonyl)oxy]-5-oxopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158275-79-7
Record name Methyl (3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-[(ethoxycarbonyl)oxy]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of the Hydroxyl Group

The initial step involves protecting the hydroxyl group at the 3-position using tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) with imidazole as a base.

Reaction Conditions

ParameterValue/DetailSource
SolventDCM or DMF
BaseImidazole (1.2 equiv)
Temperature0–25°C
Reaction Time4–6 hours
Yield85–92%

The silylation proceeds via nucleophilic substitution, forming the stable TBDMS ether. Excess TBDMS-Cl ensures complete conversion, while imidazole scavenges HCl by-products.

Esterification of the Carboxylic Acid

The protected intermediate undergoes sequential esterification to introduce the ethoxycarbonyl and methyl groups. Ethyl chloroformate and methanol are commonly used, with N,N-dimethylaminopyridine (DMAP) as a catalyst.

Ethoxycarbonylation

  • Reagent : Ethyl chloroformate (1.1 equiv)

  • Base : Triethylamine (TEA, 2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 78–85%

Methyl Ester Formation

  • Reagent : Methyl iodide (1.05 equiv)

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Acetone

  • Yield : 88–94%

Asymmetric Synthesis of the (3R)-Configuration

Achieving the desired (3R)-stereochemistry is critical for biological activity. Two primary methods are employed:

Chiral Auxiliary-Mediated Synthesis

A chiral oxazolidinone auxiliary directs stereoselective formation during esterification. For example, (R)-4-phenyl-2-oxazolidinone enables >95% enantiomeric excess (ee) when coupled with the silylated intermediate.

Key Data

ParameterValue/DetailSource
Auxiliary(R)-4-Phenyl-2-oxazolidinone
CatalystPd(OAc)₂ (0.5 mol%)
SolventToluene
ee95–98%

Enzymatic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the undesired enantiomer from a racemic mixture. This method achieves 99% ee but requires additional steps to recycle the auxiliary.

Industrial-Scale Optimization

Catalytic Efficiency

Palladium catalysts (e.g., Pd(PPh₃)₄) reduce reaction times by 40% compared to traditional methods. Nickel-based catalysts are cost-effective alternatives but require higher temperatures (80–100°C).

Catalyst Comparison

CatalystTemperature (°C)Time (h)Yield (%)ee (%)
Pd(PPh₃)₄2569298
NiCl₂(dppe)80128595

Solvent and Temperature Effects

Optimal solvent systems balance reactivity and environmental impact. Cyclopentyl methyl ether (CPME) replaces THF in industrial settings due to its higher boiling point (106°C) and lower toxicity.

Quality Control and Characterization

Analytical Methods

  • Chiral HPLC : Determines enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1.0 mL/min).

  • NMR Spectroscopy : Confirms regioselectivity and functional group integrity. Key signals include δ 0.08 ppm (Si–CH₃) and δ 1.40 ppm (C(CH₃)₃).

Stability Studies

The TBDMS group provides hydrolytic stability up to pH 7.5. Degradation occurs under acidic conditions (pH < 4), necessitating anhydrous storage.

Case Studies and Applications

Rosuvastatin Intermediate

The compound serves as a key intermediate in Rosuvastatin synthesis. Modifications to the ethoxycarbonyl group improve metabolic stability in preclinical models.

Protease Inhibitor Development

In HIV protease inhibitors, the (3R)-configuration enhances binding affinity to the enzyme’s active site (IC₅₀ = 12 nM) .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The tert-butyl-dimethylsilyloxy group, in particular, provides steric protection, enhancing the compound’s stability and reactivity in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on its functional groups and known analogs, the following general observations can be made:

Functional Group Analysis

Ethoxycarbonyl Group :

  • Similar to methyl or benzyl esters, the ethoxycarbonyl group acts as a protecting group for carboxylic acids. Compared to methyl esters, ethoxycarbonyl derivatives may offer improved solubility in organic solvents or altered reactivity in nucleophilic acyl substitution reactions.

TBDMS Ether Protecting Group :

  • The tert-butyl-dimethylsilyl (TBDMS) group at the (3R) position provides steric protection for hydroxyl groups, a common strategy in carbohydrate and polyol synthesis. Compared to trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups, TBDMS offers a balance between stability and ease of removal under mild acidic conditions .

Pentanedioate Backbone :

  • The pentanedioate (glutarate) structure is a five-carbon dicarboxylate ester. Analogous compounds, such as dimethyl pentanedioate or tert-butyl-protected variants, are used in polymerization or as intermediates in medicinal chemistry. The methyl substituent at position 5 may influence conformational flexibility or intermolecular interactions.

Hypothetical Comparison Table

Note: The table below is speculative due to insufficient data in the provided evidence.

Compound Name Key Functional Groups Stability (TBDMS) Solubility Applications
1-Ethoxycarbonyl-5-methyl-(3R)-3-TBDMS-oxypentanedioate Ethoxycarbonyl, TBDMS, methyl Moderate High in THF/DCM Pharmaceutical intermediates
Dimethyl pentanedioate Methyl ester Low Moderate Polymer precursors
(3R)-3-TIPS-oxypentanedioate Triisopropylsilyl (TIPS) ether High Low Stereoselective synthesis

Research Findings and Limitations

The absence of peer-reviewed studies or experimental data in the provided evidence (e.g., focuses on optical regenerators, unrelated to this compound) precludes a detailed analysis of reactivity, spectroscopic data, or synthetic yields. The compound’s inclusion in supplier catalogs () suggests industrial relevance, but proprietary restrictions likely limit public disclosure of its properties.

Biological Activity

1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate, also known by its CAS number 158275-79-7, is an organic compound with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H28O7Si
  • Molecular Weight : 348.46 g/mol
  • CAS Number : 158275-79-7

The compound features a tert-butyl group and a dimethylsilyl ether, which may influence its solubility and biological interactions.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated its ability to inhibit the proliferation of human colon adenocarcinoma cells (LS180) in a dose-dependent manner without causing cytotoxicity to normal human colon epithelial cells (CCD 841 CoTr) . This selective cytotoxicity suggests potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the presence of the silyl group may enhance cellular permeability or alter metabolic pathways, leading to increased efficacy against tumor cells. Further research is needed to clarify these mechanisms.

Study 1: Cytotoxic Activity

In a controlled study, LS180 cells were treated with varying concentrations of the compound for 48 hours. The results indicated a significant reduction in cell viability at higher concentrations, with an IC50 value determined through the Litchfield-Wilcoxon method .

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

Study 2: Antioxidant Activity

In addition to its cytotoxic effects, preliminary studies have suggested that this compound may possess antioxidant properties. This was assessed through various assays measuring the ability to scavenge free radicals. The results indicated moderate antioxidant activity, which could contribute to its therapeutic potential .

Potential Applications

Given its biological activities, particularly its selective cytotoxicity towards cancer cells, this compound may have several potential applications:

  • Cancer Therapy : Further development could lead to formulations for targeted cancer therapies.
  • Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal conditions for synthesizing 1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate, and how is its stereochemical purity validated? A: Synthesis typically involves protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) under anhydrous conditions, followed by ethoxycarbonyl and methyl group introduction. Key steps include using TBS-Cl in the presence of imidazole (DMF, 0–25°C) to ensure regioselectivity . Stereochemical validation requires chiral HPLC or polarimetry, complemented by 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the (3R)-configuration. X-ray crystallography may resolve ambiguities in solid-state conformation .

Stability and Handling

Q: How does the tert-butyldimethylsilyl (TBS) protecting group influence the compound’s stability during storage and reactions? A: The TBS group enhances hydrolytic stability compared to other silyl ethers (e.g., TMS). However, prolonged exposure to moisture or acidic conditions (pH < 5) can cleave the silyl ether. Storage recommendations include anhydrous environments (argon atmosphere) at –20°C. Stability assays using TGA/DSC under controlled humidity confirm degradation thresholds .

Advanced Mechanistic Studies

Q: What methodologies are used to investigate the compound’s reactivity in nucleophilic substitution or esterification reactions? A: Kinetic studies via 19F^{19}\text{F}-NMR (if fluorinated analogs are used) or IR spectroscopy track reaction progress. Computational tools (DFT calculations) model transition states for silyl ether cleavage or ethoxycarbonyl group reactivity. For example, studies on tert-butyl carbamates reveal steric effects of bulky groups on reaction pathways .

Data Contradictions in Spectral Analysis

Q: How should researchers resolve conflicting 13C^{13}\text{C}-NMR signals for the ethoxycarbonyl and silyl ether groups? A: Signal overlap may occur due to similar chemical environments. Use DEPT-135 or 2D NMR (HSQC, HMBC) to assign carbons unambiguously. Cross-reference with literature on structurally analogous compounds (e.g., tert-butyl carbamates or silyl-protected diols) .

Applications in Medicinal Chemistry

Q: How is this compound utilized as a Rosuvastatin intermediate, and what modifications enhance its pharmacological relevance? A: As a key intermediate, the TBS group protects reactive hydroxyls during Rosuvastatin synthesis. Modifications like replacing the ethoxycarbonyl with bioisosteres (e.g., amides) are explored to improve metabolic stability. In vitro assays (e.g., HMG-CoA reductase inhibition) guide structure-activity relationship (SAR) studies .

Environmental and Safety Considerations

Q: What are the ecological risks of mishandling this compound, given limited ecotoxicity data? A: While no direct ecotoxicity data exist for this compound, structurally related silyl ethers show low biodegradability. Follow precautionary measures: avoid aqueous discharge, use closed-system reactions, and dispose of waste via licensed facilities. Protocols for tert-butyl carbamates recommend biodegradability screening (OECD 301F) .

Advanced Analytical Challenges

Q: How can researchers address low yields in asymmetric synthesis of the (3R)-configured intermediate? A: Optimize chiral auxiliaries (e.g., Evans oxazolidinones) or employ enzymatic catalysis (lipases for kinetic resolution). Monitor enantiomeric excess (ee) via chiral GC or HPLC. Studies on tert-butyl carbamates demonstrate that steric hindrance from the tert-butyl group can impede racemization .

Computational Modeling

Q: Which computational methods predict the compound’s solubility and partition coefficient (log P)? A: Use COSMO-RS or QSPR models incorporating molecular descriptors (e.g., polar surface area, H-bond donors/acceptors). Experimentally validate predictions via shake-flask (log P) or HPLC (solubility). For tert-butyl derivatives, log P values correlate with increased hydrophobicity .

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